4-Chloroisoxazolo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFCYJIENVNTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1ON=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Pathways of 4 Chloroisoxazolo 4,5 C Pyridine
Nucleophilic Substitution Reactions at the Chlorine Position (C-4)
No published data was found for the nucleophilic substitution reactions of 4-Chloroisoxazolo[4,5-c]pyridine with carbon, nitrogen, oxygen, or sulfur nucleophiles, nor for halogen exchange reactions.
Electrophilic Aromatic Substitution Reactions on the Fused System
There is no available literature detailing the electrophilic aromatic substitution reactions on the this compound ring system.
Rearrangement Reactions Involving the Isoxazole (B147169) Ring
No specific studies on the rearrangement reactions of the isoxazole ring within this compound have been documented. While rearrangements like the Boulton–Katritzky reaction are known for other isoxazolopyridine isomers, their applicability to this specific compound has not been reported. beilstein-journals.org
Boulton-Katritzky Rearrangements
The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of 3-acylamino- or 3-acyliminofurazans and related systems. While direct examples involving this compound are not extensively detailed in the provided search results, the rearrangement is a known process for the broader isoxazolo[4,5-b]pyridine (B12869654) class. beilstein-journals.orgbeilstein-journals.org This reaction typically involves the recyclization of a five-membered heterocyclic ring system into another via a monocyclic intermediate.
A notable example is the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.orgbeilstein-journals.org In this process, the initial isoxazolo[4,5-b]pyridine derivative undergoes a ring-opening and subsequent re-cyclization to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This transformation highlights the susceptibility of the isoxazole ring to nucleophilic attack, a key step in initiating the rearrangement cascade. The reaction is often facilitated by a base, which deprotonates the hydrazone, increasing its nucleophilicity and promoting the intramolecular attack. beilstein-journals.org
The general mechanism of the Boulton-Katritzky rearrangement involves the attack of a nucleophilic side-chain atom onto the heterocyclic ring, leading to ring cleavage and the formation of an open-chain intermediate. This intermediate then undergoes cyclization to form a new heterocyclic ring. The regioselectivity of the rearrangement is often dictated by the substituents on both the heterocyclic ring and the side chain. organic-chemistry.org
Table 1: Examples of Boulton-Katritzky Rearrangements in Related Isoxazolopyridine Systems
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde phenylhydrazone | K2CO3, DMF, 60 °C | 3-Hydroxy-2-(2-phenyl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridine | 92 | beilstein-journals.org |
| 2-Fluoropyridines with 3-aminoisoxazoles | tBuOLi, DMSO, 100 °C | Functionalized beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines | Satisfactory | organic-chemistry.org |
Other Ring-Opening and Re-Cyclization Processes
Beyond the Boulton-Katritzky rearrangement, isoxazolo[4,5-c]pyridines can undergo other ring-opening and re-cyclization reactions. For instance, the base-promoted treatment of certain 3-formylisoxazolo[4,5-b]pyridines can lead to decarbonylation and isoxazole ring opening, resulting in the formation of 3-hydroxypyridine-2-carbonitriles. nih.gov This type of transformation underscores the electrophilic nature of the C3 position of the isoxazole ring and the lability of the N-O bond.
These reactions are often initiated by the attack of a nucleophile at an electrophilic center in the isoxazole ring, leading to cleavage of the weak N-O bond. The resulting intermediate can then undergo various cyclization pathways depending on the reaction conditions and the nature of the substituents present in the molecule.
Cycloaddition Reactions (e.g., Diels-Alder type, 1,3-dipolar cycloadditions)
The isoxazolo[4,5-c]pyridine system can participate in cycloaddition reactions, acting as either the diene or dienophile component, although specific examples for the 4-chloro derivative are not prevalent in the provided results. However, the reactivity of related isoxazole and pyridine (B92270) systems in cycloaddition reactions provides valuable insights.
Diels-Alder Reactions:
The pyridine ring, when appropriately activated, can undergo Diels-Alder reactions. For instance, inverse electron demand Diels-Alder reactions are common for electron-poor diene systems like 1,2,4-triazines, which are structurally related to the pyridine ring of isoxazolo[4,5-c]pyridine. acsgcipr.org In these reactions, the heterocyclic system acts as the diene and reacts with an electron-rich dienophile. acsgcipr.orgnih.gov The initial cycloadduct often extrudes a small stable molecule to form a new aromatic ring. acsgcipr.org
Furthermore, the isoxazole moiety itself can participate in Diels-Alder reactions. For example, 4-(1-ethenylsubstituted)isoxazoles have been shown to react with acetylenedicarboxylates in a [4+2] cycloaddition. researchgate.net This suggests that the isoxazole ring within the this compound scaffold could potentially act as a diene component.
1,3-Dipolar Cycloadditions:
1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocycles. wikipedia.org While direct examples with this compound are not explicitly mentioned, pyridinium (B92312) ylides, which can be conceptually derived from the pyridine ring, are known to undergo 1,3-dipolar cycloadditions with dipolarophiles like bicyclobutanes to form azabicyclo[3.1.1]heptanes. chemrxiv.org This type of reactivity suggests that the pyridine nitrogen in the isoxazolo[4,5-c]pyridine system could potentially be quaternized and subsequently deprotonated to form a pyridinium ylide, which could then participate in cycloaddition reactions.
Reductive Transformations of the Heterocyclic System
Reduction of the Isoxazole Ring
The isoxazole ring is susceptible to reductive cleavage of the N-O bond. This is a common transformation for isoxazoles and can be achieved using various reducing agents. The reduction of the isoxazole ring in isoxazolo[4,5-c]pyridine derivatives would lead to the formation of an aminopyridine derivative. This process is synthetically valuable as it unmasks a functionalized aminopyridine core from a stable isoxazole precursor.
Reduction of the Pyridine Ring
The pyridine ring of isoxazolo[4,5-c]pyridine can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. researchgate.net Various heterogeneous catalysts, such as palladium on carbon (Pd/C), are effective for this transformation. The reduction of the pyridine ring significantly alters the electronic and steric properties of the molecule, providing access to saturated heterocyclic systems. For example, the catalytic hydrogenation of quinoline (B57606) derivatives, which share the pyridine ring, leads to the formation of 1,2,3,4-tetrahydroquinolines. researchgate.net Similarly, the reduction of imidazo[4,5-c]pyridine and beilstein-journals.orgbeilstein-journals.orgnih.govtriazolo[4,5-c]pyridine derivatives with formic acid in the presence of triethylamine (B128534) can lead to the formation of spinaceamines and 2-azaspinaceamines, respectively, which involves the reduction of the pyridine ring. researchgate.net
Computational and Theoretical Chemistry Studies on this compound: A Review of Available Data
The field of computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques such as quantum chemical calculations and molecular modeling are instrumental in elucidating electronic structure, reactivity, and potential interactions with biological targets. However, the application of these methods to this compound has not been extensively documented in publicly accessible scientific databases and journals.
For related but distinct molecules, such as derivatives of isoxazolo[4,5-b]pyridine, oxazolo[5,4-d]pyrimidine (B1261902), and imidazo[4,5-c]pyridine, computational studies have been reported. nih.govresearchgate.netnih.govmdpi.com These studies often explore molecular geometry, frontier molecular orbitals (HOMO-LUMO), and in silico evaluations of their potential as pharmacological agents through molecular docking. nih.govresearchgate.netnih.gov For instance, research on other heterocyclic systems has utilized DFT to understand their stability and reactivity. tandfonline.com Similarly, molecular docking has been employed to predict the binding affinities and modes of interaction of related compounds with various protein targets. nih.govnih.gov
Despite the existence of these studies on analogous structures, direct extrapolation of their findings to this compound would be speculative without specific calculations for this molecule. The position of the chlorine atom and the arrangement of the nitrogen and oxygen atoms in the isoxazolo[4,5-c]pyridine core would significantly influence its electronic distribution, steric properties, and, consequently, its chemical and biological behavior.
Therefore, a comprehensive computational analysis of this compound would be necessary to provide the specific data requested in the outline. Such a study would involve:
Quantum Chemical Calculations: To determine the optimized molecular geometry, bond lengths, bond angles, and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic properties and reactivity.
Prediction of Reaction Pathways: To computationally explore potential chemical reactions, identifying transition states and activation energies to predict its chemical behavior under various conditions.
Aromaticity Analysis: To quantify the aromatic character of the fused bicyclic system, which impacts its stability and reactivity.
Conformational Analysis: To identify the most stable conformations of the molecule.
Molecular Docking Simulations: To predict its binding affinity and interaction patterns with various protein active sites, offering insights into its potential biological activity.
Computational and Theoretical Chemistry Studies on 4 Chloroisoxazolo 4,5 C Pyridine
In Silico Approaches for Predicting Molecular Interactions
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are pivotal computational techniques in modern drug discovery. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown or when researchers aim to understand the key chemical features responsible for the biological activity of a series of compounds. For the chemical compound 4-Chloroisoxazolo[4,5-c]pyridine, while direct and extensive pharmacophore modeling studies are not widely published, the principles of these computational approaches can be understood by examining research on structurally related heterocyclic systems. This allows for an informed extrapolation of how such studies might be applied to design and optimize derivatives of the isoxazolo[4,5-c]pyridine scaffold.
Ligand-based drug design relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active molecules, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups) that are critical for binding to a specific biological target and eliciting a desired response.
Based on such analogous systems, a hypothetical pharmacophore model for this compound derivatives could be proposed. The isoxazole (B147169) and pyridine (B92270) rings themselves would likely serve as key aromatic and hydrophobic features, capable of participating in π-π stacking or hydrophobic interactions within a target's binding pocket. The nitrogen atom in the pyridine ring and the oxygen atom in the isoxazole ring could act as hydrogen bond acceptors, forming crucial interactions with amino acid residues of a target protein. The chlorine atom at the 4-position, being an electron-withdrawing and lipophilic group, would significantly influence the electronic and hydrophobic properties of the molecule, potentially occupying a hydrophobic pocket within the binding site.
A review of oxazolo[5,4-d]pyrimidines as anticancer agents indicated that the replacement of the oxazolo[5,4-d]pyrimidine (B1261902) core with an oxazolo[4,5-c]pyridine (B1611411) scaffold led to an enhancement in Janus kinase 1 (JAK1) inhibitory activity. nih.gov This finding is significant as it directly links the isoxazolo[4,5-c]pyridine scaffold to a therapeutically relevant kinase target. Pharmacophore models for JAK inhibitors typically include features such as hydrogen bond donors and acceptors that interact with the hinge region of the kinase, along with hydrophobic groups that occupy adjacent pockets.
A summary of potential pharmacophoric features for isoxazolo[4,5-c]pyridine derivatives, based on analogous systems, is presented in the table below.
| Pharmacophoric Feature | Potential Corresponding Structural Element in this compound |
| Hydrogen Bond Acceptor | Pyridine nitrogen, Isoxazole oxygen |
| Aromatic Ring | Isoxazolo[4,5-c]pyridine core |
| Hydrophobic Region | Fused heterocyclic ring system, Chloro substituent |
Once a pharmacophore model is established and validated, it can be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the defined pharmacophoric features. This ligand-based virtual screening approach can efficiently identify diverse chemical scaffolds that are likely to exhibit the desired biological activity, thus accelerating the discovery of new lead compounds.
For this compound, a pharmacophore model derived from its known activity (e.g., as a JAK1 inhibitor) could be used to screen for other derivatives or entirely new chemical entities with potentially improved potency or selectivity. The model would guide the selection of compounds that possess the optimal arrangement of hydrogen bond acceptors and hydrophobic groups predicted to be essential for binding to the JAK1 active site.
Furthermore, pharmacophore models are instrumental in lead optimization. By understanding which chemical features are critical for activity, medicinal chemists can make targeted modifications to a lead compound like this compound to enhance its biological profile. For example, if a pharmacophore model indicates the presence of an unoccupied hydrophobic pocket near the 4-position, the chloro substituent could be replaced with larger or more lipophilic groups to improve binding affinity. Conversely, if the model suggests that a hydrogen bond donor is required at a specific position, a substituent capable of donating a hydrogen bond could be introduced.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often used in conjunction with pharmacophore modeling. These methods generate predictive models that correlate the 3D properties of molecules with their biological activities. For a series of this compound analogs, a 3D-QSAR model could provide detailed contour maps indicating regions where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to increased or decreased activity.
The table below summarizes the statistical parameters from a 3D-QSAR study on the related oxazolo-[4,5-b]pyridine scaffold, illustrating the type of data that would be generated in a similar study on isoxazolo[4,5-c]pyridine derivatives.
| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) |
| CoMFA | 0.835 | 0.976 | 0.773 |
| CoMSIA | 0.812 | 0.971 | 0.810 |
These statistical values indicate robust and predictive models, suggesting that such computational approaches would be highly valuable for guiding the design of novel this compound derivatives with optimized biological activity.
Structure Activity Relationship Sar Studies of 4 Chloroisoxazolo 4,5 C Pyridine Derivatives
Impact of Substituents at the Chloro-Position on Molecular Recognition
The chlorine atom at the 4-position of the isoxazolo[4,5-c]pyridine ring system is a critical determinant of its chemical reactivity and, consequently, its molecular recognition by biological targets. This position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism that can lead to covalent bond formation with nucleophilic residues, such as cysteine, in proteins. The electrophilicity of the carbon atom attached to the chlorine is a key factor governing this interaction.
Substituents that can modulate the electronic properties of the pyridine (B92270) ring will, in turn, affect the reactivity at the chloro-position. For instance, electron-withdrawing groups on the ring system would be expected to enhance the electrophilicity of the C4-carbon, potentially increasing the rate of covalent modification of a target protein. Conversely, electron-donating groups would likely decrease this reactivity.
Bioisosteric replacement of the chloro group with other functionalities is a common strategy to fine-tune activity, selectivity, and pharmacokinetic properties. u-tokyo.ac.jpyoutube.com Classical bioisosteres for a chlorine atom include a methyl group, which is similar in size. youtube.com However, such a replacement would significantly alter the electronic nature of the position, moving from an electron-withdrawing halogen to a weakly electron-donating alkyl group. Other halogens, such as bromine or fluorine, could also be considered, with their effects on activity being dependent on their size, electronegativity, and ability to form halogen bonds. Non-classical bioisosteres could also be explored to introduce novel interactions with the target.
The table below illustrates potential bioisosteric replacements for the chloro group and their predicted impact on the molecule's properties, based on general principles of medicinal chemistry.
| Original Group | Bioisosteric Replacement | Predicted Impact on Properties | Rationale |
| Chloro (-Cl) | Methyl (-CH3) | Decreased electrophilicity, altered metabolic stability. youtube.com | Similar size but different electronic properties. youtube.com |
| Chloro (-Cl) | Bromo (-Br) | Similar electronic effect, potentially altered size and bond strength. | Halogen replacement with different steric and electronic character. |
| Chloro (-Cl) | Hydroxyl (-OH) | Introduction of hydrogen bonding capability, potential for altered metabolism. | Introduction of a polar, hydrogen-bonding group. |
| Chloro (-Cl) | Cyano (-CN) | Increased electron-withdrawing character, potential for altered binding modes. | Strong electron-withdrawing group with a linear geometry. |
Influence of Peripheral Substitutions on Intrinsic Molecular Activities
Beyond the critical chloro-position, substitutions on the periphery of the 4-Chloroisoxazolo[4,5-c]pyridine scaffold play a profound role in modulating the intrinsic molecular activities of its derivatives. These peripheral modifications can influence a wide range of properties, including binding affinity, selectivity, solubility, and metabolic stability. Research on analogous heterocyclic systems, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, has demonstrated that the nature and position of substituents are key to their biological effects. nih.govmdpi.com
The following table summarizes the observed influence of peripheral substitutions on the activity of related heterocyclic systems, which can be extrapolated to the this compound core.
| Position of Substitution | Type of Substituent | Observed/Predicted Influence on Activity | Referenced System |
| Pyridine Ring | Alkyl groups | Can modulate lipophilicity and steric interactions. | Imidazo[4,5-b]pyridines mdpi.com |
| Pyridine Ring | Phenyl groups | Can introduce pi-stacking interactions and provide vectors for further substitution. | Imidazo[4,5-b]pyridines mdpi.com |
| Isoxazole (B147169) Ring | Small alkyl groups | May influence metabolic stability and fine-tune binding affinity. | General principle |
| Pyridine Ring | Halogens | Can alter electronic properties and provide sites for metabolic attack or blocking. | General principle |
Scaffold-Hopping and Bioisosteric Replacement Strategies in Related Systems
Scaffold-hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. rsc.orgnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features required for biological activity. nih.gov This can lead to compounds with novel intellectual property, improved pharmacokinetic profiles, or different side-effect profiles.
In the context of this compound, a scaffold-hopping approach might involve replacing the isoxazolopyridine core with other bicyclic heteroaromatic systems. For example, imidazo[4,5-c]pyridines, pyrrolo[2,3-c]pyridines, or purine (B94841) analogs could be explored. rsc.orggoogle.com The choice of the new scaffold would be guided by the desire to maintain the spatial arrangement of key binding groups while exploring new chemical space.
Bioisosteric replacement, as discussed earlier, involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.comnih.gov This can be applied not only to individual substituents but also to the core scaffold itself. For instance, the isoxazole ring could be replaced with other five-membered heterocycles like pyrazole, oxadiazole, or triazole to modulate electronic properties and metabolic stability. nih.gov The pyridine ring could also be replaced by other six-membered aromatic or heteroaromatic rings.
These strategies, when applied thoughtfully and guided by SAR data, can significantly expand the chemical diversity of a lead series and increase the probability of identifying a successful drug candidate.
Applications in Medicinal Chemistry Research: Focus on Molecular Mechanisms and Design Principles
Role as a Privileged Heterocyclic Scaffold in Ligand Design
The isoxazolo[4,5-c]pyridine core is considered a privileged scaffold in drug discovery. This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through various modifications. The structural similarity of the isoxazolopyridine core to endogenous purines allows it to mimic interactions with ATP-binding sites in enzymes like kinases. mdpi.comnih.gov This bioisosteric relationship is a key reason for its widespread use in designing inhibitors for various enzyme families. nih.gov
Fused heterocyclic systems, such as isoxazolopyridines and the related thiazolo[5,4-b]pyridines, are prominent in compounds with diverse pharmacological activities. nih.govacs.org Their rigid structure reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a target protein, a desirable trait in modern ligand design. The presence of the pyridine (B92270) nitrogen and isoxazole (B147169) oxygen provides specific vectors for hydrogen bonding, while the aromatic surface allows for pi-stacking and hydrophobic interactions within a target's binding pocket. The 4-chloro atom on the pyridine ring is an especially important feature, acting as a key intermediate for synthetic elaboration through nucleophilic substitution or cross-coupling reactions, enabling the creation of extensive compound libraries for screening. nih.gov
Design of Molecular Probes and Chemical Biology Tools for Target Elucidation
While the direct application of 4-Chloroisoxazolo[4,5-c]pyridine as a molecular probe is not extensively documented in publicly available research, the broader class of isoxazole-containing heterocycles has shown significant promise in this area. For instance, synthetic nucleoside analogues incorporating an isoxazole-pyrimidine structure have been developed that exhibit strong fluorescence properties. These molecules have potential uses in probing the structure and dynamics of nucleic acids. The development of such tools highlights the utility of the isoxazole motif in creating chemical biology probes, suggesting that the isoxazolo[4,5-c]pyridine scaffold could be similarly adapted for target identification and validation studies.
Investigation of Molecular Mechanisms of Action at Biological Targets
The isoxazolo[4,5-c]pyridine scaffold and its derivatives have been investigated for their ability to modulate a range of biological targets, including enzymes and receptors. The 4-chloro substituent is often a starting point for synthesizing derivatives with specific activities.
The isoxazolopyridine framework is a recognized template for designing enzyme inhibitors. Derivatives of the isomeric isoxazolo[4,5-b]pyridines have been found to inhibit cytochrome P450 CYP17, an enzyme involved in the biosynthesis of androgens, making them of interest for their potential anticancer activity. Furthermore, studies on related fused pyridine systems underscore the potential of this scaffold in kinase inhibition. Bioisosteric scaffolds like pyrazolo[3,4-d]pyrimidines and thiazolo[5,4-b]pyridines are known to be potent inhibitors of a variety of kinases that are crucial in cancer cell signaling pathways. acs.org
Several isoxazolo[5,4-b]pyridine (B12869864) derivatives have demonstrated antiproliferative and cytotoxic effects against various tumor cell lines. nih.gov This activity is often indicative of modulation of enzymes critical for cell growth and proliferation.
Table 1: Examples of Isoxazolopyridine Derivatives and Their Enzyme-Modulating or Antiproliferative Activity This table is scrollable.
| Compound Name | Target/Activity | Reported Activity | Citation |
|---|---|---|---|
| 6-Benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine | Antiproliferative Activity | Active at 3.9 µg/ml | nih.gov |
| 3-Chloroacetylaminoisoxazolo[5,4-b]pyridine | Cytotoxic Activity | ID50 < 4 µg/ml | nih.gov |
| 3-(2-Bromopropionyl)aminoisoxazolo[5,4-b]pyridine | Cytotoxic Activity | ID50 < 4 µg/ml | nih.gov |
| Isoxazolo[4,5-b]pyridine (B12869654) derivatives | Cytochrome P450 CYP17 | Inhibition of androgen biosynthesis |
The isoxazolo[4,5-c]pyridine skeleton is a key component of ligands that interact with neurotransmitter receptors, most notably the GABA (γ-aminobutyric acid) system. The tetrahydro derivative, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), is a known inhibitor of GABA uptake. Its structural isomer, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol), is a well-characterized GABAA receptor agonist. The development of analogues of these compounds has been a strategy for creating partial agonists and other modulators of the GABAA receptor. google.com The core scaffold provides the necessary geometry to fit into the GABA binding site. Additionally, related isoxazolopyrimidine scaffolds have been explored as selective agonists for Toll-like receptor 7 (TLR7), an important target in immunotherapy.
Table 2: Examples of Isoxazolo[4,5-c]pyridine-Related Compounds and Their Receptor Activity This table is scrollable.
| Compound Name | Receptor Target | Mechanism of Action | Citation |
|---|---|---|---|
| 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) | GABA Transporter | GABA Uptake Inhibitor | google.com |
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP/Gaboxadol) | GABAA Receptor | Agonist | google.com |
| Tetrahydroisoxazolo[4,5-c]pyridine derivatives | Acetylcholine Receptors | Agonistic Activity | google.com |
While direct intercalation of this compound into duplex DNA has not been a major focus of reported research, the planar, aromatic nature of the scaffold makes it a candidate for interacting with non-canonical nucleic acid structures like G-quadruplexes. G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as in telomeres and the promoter regions of oncogenes. nih.govdiva-portal.orgucl.ac.uk These structures are increasingly recognized as important targets for anticancer drug development. nih.govdiva-portal.orgucl.ac.uk Small molecules that can bind to and stabilize G-quadruplexes can interfere with key cellular processes like transcription and telomere maintenance, leading to cancer cell death. ucl.ac.ukresearchgate.net The design of G-quadruplex ligands often focuses on flat aromatic systems that can stack on the terminal G-quartets of the structure. The isoxazolo[4,5-c]pyridine core fits this profile, suggesting its potential as a foundational scaffold for developing novel G-quadruplex-targeted agents.
Fragment-Based Drug Discovery (FBDD) Strategies Utilizing the Isoxazolo[4,5-c]pyridine Core
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight chemical fragments (typically < 300 Da) for weak but efficient binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov This approach is particularly effective for challenging targets, such as those with shallow binding pockets or those involved in protein-protein interactions. nih.govmdpi.com
The this compound core is an excellent candidate for inclusion in FBDD libraries. It possesses several key attributes of an ideal fragment:
Low Molecular Weight: The unsubstituted core is small, leaving ample opportunity for chemical elaboration.
Structural Rigidity: The fused ring system provides a defined shape, reducing the entropic penalty upon binding.
Synthetic Tractability: The chloro-substituent and other positions on the rings can be readily modified, allowing for rapid fragment evolution and the exploration of structure-activity relationships (SAR).
Chemical Complexity: It contains a good distribution of heteroatoms that can form key hydrogen bond interactions with a target protein.
An FBDD campaign utilizing this core would involve screening it against a target of interest (e.g., a kinase or receptor). Once a binding interaction is confirmed, the 4-chloro position could be used as an anchor point to "grow" the fragment into an adjacent pocket of the binding site, thereby systematically improving potency and selectivity. nih.gov
Future Directions and Emerging Research Avenues for 4 Chloroisoxazolo 4,5 C Pyridine
Development of Novel and Efficient Synthetic Methodologies
Currently, dedicated synthetic routes for 4-Chloroisoxazolo[4,5-c]pyridine are not extensively documented. Future research will likely focus on adapting and refining established methods for analogous heterocyclic systems. For instance, the synthesis of related isoxazolo[4,5-b]pyridines has been achieved through methods like the Friedländer condensation of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with carbonyl compounds containing a reactive α-methylene group. nih.gov Another successful approach involves the intramolecular nucleophilic substitution of a nitro group in readily available 2-chloro-3-nitropyridines. nih.govbeilstein-journals.org
Future synthetic strategies for this compound could therefore explore:
Multi-component Reactions (MCRs): Inspired by the efficiency of reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction for producing diverse fused imidazoles, developing a one-pot MCR for the this compound core would be a significant advancement. mdpi.comresearchgate.net This could involve the condensation of a suitably substituted aminopyridine precursor, an aldehyde, and an isocyanide.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer advantages in terms of reaction speed, efficiency, and safety. Microwave-assisted synthesis has already proven effective for producing tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov Applying these to the synthesis of this compound could lead to higher yields and reduced reaction times.
Late-Stage C-H Functionalization: A highly attractive and atom-economical approach would be the direct chlorination of the parent isoxazolo[4,5-c]pyridine scaffold at the C4-position. This would require the development of highly regioselective halogenation methods.
Exploration of Undiscovered Reactivity Pathways and Transformations
The chlorine atom at the 4-position of the pyridine (B92270) ring is a key functional handle that opens up numerous avenues for chemical transformations. Future research should systematically explore the reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent is expected to be susceptible to displacement by various nucleophiles (O, N, S, and C-based). This would allow for the introduction of a wide array of functional groups, creating a library of novel derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. Applying these methods to this compound would enable the synthesis of complex molecules with tailored electronic and steric properties.
Ring-Opening and Rearrangement Reactions: Some isoxazole-containing systems are known to undergo ring-opening or rearrangement reactions under specific conditions, such as the base-promoted Boulton–Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.govbeilstein-journals.org Investigating the stability and potential rearrangements of the this compound ring system could unveil novel heterocyclic scaffolds.
Integration with Advanced Artificial Intelligence and Machine Learning in Chemical Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For a scaffold like this compound, where empirical data is scarce, computational approaches can be particularly valuable.
Future research in this area could involve:
Predictive Modeling: Training ML models on existing data from related isoxazolopyridine and chloropyridine derivatives to predict properties such as synthetic accessibility, reactivity, and potential biological activity for virtual libraries of this compound derivatives.
De Novo Drug Design: Utilizing generative AI models to design novel this compound derivatives with optimized properties for specific biological targets. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.
Reaction Prediction and Optimization: Employing AI tools to predict the outcomes of unknown reactions and to optimize reaction conditions for the synthesis and derivatization of this compound, thereby accelerating the experimental workflow.
Strategic Derivatization for Multifunctional Molecular Systems
The unique electronic properties of the isoxazolopyridine core, combined with the reactive chloro handle, make this compound an excellent starting point for the development of multifunctional molecules.
Potential areas of exploration include:
Dual-Target Inhibitors: In medicinal chemistry, designing single molecules that can modulate multiple biological targets is a promising strategy for treating complex diseases like cancer. The this compound scaffold could be elaborated with different pharmacophores to create dual inhibitors, for example, targeting both kinases and other cancer-related enzymes.
Photo-responsive and Fluorescent Probes: The fused aromatic system suggests potential for interesting photophysical properties. By strategically attaching chromophores and fluorophores through the chloro position, it may be possible to develop novel fluorescent probes for bioimaging or photo-responsive materials.
Bio-orthogonal Chemistry: The development of derivatives that can participate in bio-orthogonal "click" reactions would enable the specific labeling and tracking of biomolecules in living systems.
Application as Building Blocks in Supramolecular Chemistry and Materials Science
The rigid, planar structure of the isoxazolopyridine core makes it an attractive building block for the construction of larger, ordered molecular architectures.
Future research could focus on:
Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are widely used in the development of materials for OLEDs. For instance, derivatives of nih.govbeilstein-journals.orgmdpi.comtriazolo[1,5-a]pyridine have been successfully used as host materials in high-performance PhOLEDs. nih.gov The electronic properties of this compound could be tuned through derivatization to create novel emitters or host materials for OLED applications.
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): By introducing suitable coordinating groups (e.g., carboxylates, nitriles) onto the this compound scaffold, it can be used as a multitopic linker for the synthesis of MOFs and COFs with potential applications in gas storage, catalysis, and sensing.
Liquid Crystals: The introduction of long alkyl chains or other mesogenic groups onto the rigid core could lead to the formation of novel liquid crystalline materials with interesting phase behaviors and optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
